Enhanced Acidity Compared to Unsubstituted 2-Mercaptonicotinonitrile
The predicted pKa of 6-Acetyl-2-mercaptonicotinonitrile is 5.95 ± 0.60, which is significantly lower (more acidic) than the predicted pKa of 7.73 ± 0.40 for the unsubstituted analog 2-mercaptonicotinonitrile . This difference of 1.78 log units translates to the target compound existing primarily in its deprotonated, thiolate form at physiological pH, while the analog remains largely in its neutral thiol form. The increased acidity is a direct consequence of the electron-withdrawing acetyl group, which stabilizes the conjugate base.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 5.95 ± 0.60 (predicted) |
| Comparator Or Baseline | 2-Mercaptonicotinonitrile: 7.73 ± 0.40 (predicted) |
| Quantified Difference | ΔpKa = -1.78 |
| Conditions | Predicted values based on chemical structure (ChemicalBook database) |
Why This Matters
This difference in ionization state directly influences aqueous solubility, membrane permeability, and the compound's reactivity in nucleophilic and metal-binding applications, making it a distinct choice for researchers requiring a more acidic thiol.
